N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)11(18)16-6-5-8-7-17-10-4-2-1-3-9(8)10/h1-4,8,17H,5-7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNXSCZLVYUIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2,3-dihydro-1H-indole with 2,2,2-trifluoroacetic anhydride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted indole derivatives.
Scientific Research Applications
N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its role in modulating enzyme activity and cellular processes.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Varied Substituents
The compound is structurally related to several N-ethylacetamide derivatives of 2,3-dihydroindole, differing primarily in substituents on the indole ring or the acetyl group. Key comparisons include:
Key Observations :
- Trifluoroacetyl vs.
- Substituent Impact on Bioactivity : EA’s hydroxy-oxo group confers antitumor activity, whereas trifluoroacetylated analogs (e.g., 4f) are prioritized for antiparasitic applications, highlighting substituent-driven functional divergence .
Physicochemical Properties
- This is critical for central nervous system (CNS)-targeted agents but may reduce aqueous solubility .
- Spectroscopic Characterization: All compounds were validated via ¹H/¹³C NMR and HRMS-ESI, with trifluoroacetamide derivatives showing distinct fluorine-related shifts (e.g., ¹⁹F NMR signals) absent in non-fluorinated analogs .
Biological Activity
N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₁F₃N₂O
- Molecular Weight : 256.22 g/mol
- CAS Number : 319-76-6
This compound belongs to the class of indole derivatives, which are known for their diverse biological activities including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Target Interactions
Indole derivatives typically exhibit high affinity for multiple receptors. The specific interactions of this compound may involve:
- Receptor Binding : Modulating receptor activities that influence various cellular processes.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in cancer pathways.
Biochemical Pathways
The compound is known to influence several biochemical pathways:
- Apoptosis Induction : Structurally similar compounds have been reported to increase apoptosis in melanoma cells.
- Cell Proliferation Modulation : It has potential effects on cell cycle regulation and proliferation in various cancer cell lines.
Anticancer Properties
Research indicates that this compound may exert significant anticancer effects. For instance:
- In Vitro Studies : Compounds with similar structures have shown cytotoxicity against various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC₅₀ values indicating effective inhibition of cell growth .
Case Studies and Research Findings
Q & A
Q. Basic Structure-Activity Relationship
- Hydrogen-bonding capacity : 1 donor/4 acceptors enhance membrane permeability .
- Topological Polar Surface Area (TPSA) : ~29.1 Ų balances solubility and blood-brain barrier penetration .
- LogP : Predicted hydrophobicity (CLogP ~1.9) supports cellular uptake .
What in vivo models are appropriate for evaluating antitumor efficacy?
Q. Advanced Preclinical Models
- Xenograft models : HT-29 cells implanted in nude mice show dose-dependent tumor suppression (e.g., 25 mg/kg EA reduces volume by 60% vs. PBS) .
- Syngeneic models : CT26 murine colon carcinoma assesses immune-modulatory effects .
- Endpoint metrics : Tumor weight, STAT1 expression (Western blot), and histopathology validate efficacy .
How does the compound’s trifluoroacetamide moiety enhance pharmacological activity?
Advanced Chemical Biology
The trifluoroacetamide group:
- Stabilizes hydrogen bonds with kinase active sites (e.g., STAT1 SH2 domain) .
- Resists metabolic degradation : Fluorine atoms reduce CYP450-mediated oxidation vs. non-fluorinated analogs .
- Enhances bioavailability : Higher lipophilicity improves tissue distribution in murine models .
What strategies optimize yield in large-scale synthesis?
Q. Advanced Process Chemistry
- Catalyst screening : Pd(OAc)₂ or CuI improves allylic amidation efficiency .
- Solvent optimization : EtOAc/pentane gradients reduce byproduct formation during chromatography .
- Temperature control : Maintaining 0°C during BuLi addition minimizes side reactions .
How to address off-target effects in STAT pathway modulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
